N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2-ethylsulfonyl-N-methylethanamine
Description
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2-ethylsulfonyl-N-methylethanamine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 4-position of the thiazole ring, an ethylsulfonyl group, and a methylethanamine moiety. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Properties
IUPAC Name |
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2-ethylsulfonyl-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O2S2/c1-3-16(13,14)5-4-12(2)7-9-8(10)6-11-15-9/h6H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHXLMMWYUPINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN(C)CC1=C(C=NS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2-ethylsulfonyl-N-methylethanamine typically involves the following steps:
Formation of the thiazole ring: The thiazole ring can be synthesized through the reaction of α-aminonitriles with dithioacids or esters of dithioacids under mild conditions.
Introduction of the bromo group: Bromination of the thiazole ring at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the ethylsulfonyl group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the final compound: The final step involves the reaction of the intermediate with N-methylethanamine under suitable conditions to yield this compound.
Chemical Reactions Analysis
Scientific Research Applications
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2-ethylsulfonyl-N-methylethanamine has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Agriculture: Thiazole derivatives are used as fungicides and biocides in agricultural applications.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2-ethylsulfonyl-N-methylethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2-ethylsulfonyl-N-methylethanamine can be compared with other thiazole derivatives:
Similar compounds: Examples include 2-aminothiazole, 4-methylthiazole, and benzothiazole.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
